molecular formula C10H20N2O2S B2967641 1-(Cyclopropanesulfonyl)-4-(propan-2-yl)piperazine CAS No. 2124578-33-0

1-(Cyclopropanesulfonyl)-4-(propan-2-yl)piperazine

Cat. No.: B2967641
CAS No.: 2124578-33-0
M. Wt: 232.34
InChI Key: RFSOHIQCFQWBGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Cyclopropanesulfonyl)-4-(propan-2-yl)piperazine is a synthetic small molecule building block of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a piperazine core disubstituted with a cyclopropanesulfonyl group and an isopropyl moiety, is designed to exploit the favorable physicochemical properties of both components . The piperazine ring is a privileged scaffold in pharmacology, known to contribute to aqueous solubility and binding affinity through its two nitrogen atoms, which can act as hydrogen bond acceptors and donors . This allows for improved interactions with biological targets, influencing the compound's absorption, distribution, metabolism, and excretion (ADME) profile . The cyclopropanesulfonyl group is a distinct structural feature that can enhance binding specificity and metabolic stability. Piperazine derivatives are extensively investigated for a wide spectrum of biological activities, including potential applications in central nervous system (CNS) disorders, anticancer therapies, and antimicrobial agents . As a versatile chemical intermediate, this compound serves as a critical precursor for the synthesis of more complex molecules. It is particularly valuable for constructing compound libraries aimed at high-throughput screening and structure-activity relationship (SAR) studies. Researchers utilize this reagent to explore new chemical space and develop novel therapeutic candidates. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-cyclopropylsulfonyl-4-propan-2-ylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2S/c1-9(2)11-5-7-12(8-6-11)15(13,14)10-3-4-10/h9-10H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFSOHIQCFQWBGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)S(=O)(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropanesulfonyl)-4-(propan-2-yl)piperazine typically involves the reaction of cyclopropanesulfonyl chloride with 4-(propan-2-yl)piperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods: On an industrial scale, the production of 1-(Cyclopropanesulfonyl)-4-(propan-2-yl)piperazine can be optimized by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve safety.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropanesulfonyl)-4-(propan-2-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols can replace the sulfonyl group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

1-(Cyclopropanesulfonyl)-4-(propan-2-yl)piperazine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(Cyclopropanesulfonyl)-4-(propan-2-yl)piperazine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The cyclopropanesulfonyl group may play a crucial role in binding to the target site, while the piperazine ring provides structural stability.

Comparison with Similar Compounds

  • 1-(Cyclopropanesulfonyl)-4-methylpiperazine
  • 1-(Cyclopropanesulfonyl)-4-ethylpiperazine
  • 1-(Cyclopropanesulfonyl)-4-(tert-butyl)piperazine

Comparison: 1-(Cyclopropanesulfonyl)-4-(propan-2-yl)piperazine is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.

Biological Activity

1-(Cyclopropanesulfonyl)-4-(propan-2-yl)piperazine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article examines its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

1-(Cyclopropanesulfonyl)-4-(propan-2-yl)piperazine possesses a piperazine core substituted with a cyclopropanesulfonyl group and an isopropyl group. This structural configuration is significant for its interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar piperazine structures exhibit considerable antimicrobial activity. For instance, derivatives of piperazine have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .

Compound Activity Reference
1-(Cyclopropanesulfonyl)-4-(propan-2-yl)piperazineAntimicrobial
Piperazine Derivative AModerate
Piperazine Derivative BHigh

Anticancer Activity

The anticancer potential of 1-(Cyclopropanesulfonyl)-4-(propan-2-yl)piperazine has been explored through various in vitro studies. For example, compounds containing similar piperazine scaffolds were tested against cancer cell lines such as U937 (human myeloid leukemia) and exhibited significant antiproliferative effects. The structure-activity relationship indicated that modifications at specific positions on the piperazine ring can enhance anticancer activity .

Cell Line IC50 (µM) Reference
U937< 10
A549< 5

The biological activity of 1-(Cyclopropanesulfonyl)-4-(propan-2-yl)piperazine is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation or microbial metabolism.
  • Cell Membrane Disruption : Similar compounds have been shown to disrupt the integrity of microbial cell membranes, leading to cell death.
  • Apoptosis Induction : In cancer cells, the compound may trigger apoptosis through activation of intrinsic pathways.

Structure-Activity Relationship (SAR)

The SAR studies indicate that variations in the substituents on the piperazine ring significantly influence the biological activity:

  • Cyclopropanesulfonyl Group : This moiety enhances binding affinity to target proteins due to its unique steric properties.
  • Isopropyl Substitution : The presence of an isopropyl group appears to improve lipophilicity, which may enhance cellular uptake.

Case Studies

  • A study on a series of piperazine derivatives highlighted that modifications at the N-1 and N-4 positions yielded compounds with improved anticancer properties compared to their parent structures .
  • Another investigation focused on the synthesis and evaluation of cyclopropane-containing piperazines revealed distinct antiproliferative effects against various cancer cell lines, emphasizing the importance of structural diversity in medicinal chemistry .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(cyclopropanesulfonyl)-4-(propan-2-yl)piperazine?

A common approach involves nucleophilic substitution of a piperazine precursor with cyclopropanesulfonyl chloride. For example, in analogous sulfonylation reactions (e.g., 1-arylsulfonyl piperazines), the sulfonyl group is introduced via reaction with the sulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF or dichloromethane) . Propargyl or isopropyl substituents can be introduced via alkylation steps using propargyl bromide or isopropyl halides, followed by purification via silica gel chromatography (ethyl acetate/hexane gradients) .

Q. How is structural characterization of this compound performed?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns on the piperazine ring and cyclopropane moiety. For example, piperazine derivatives show characteristic signals for N–CH₂ groups at δ ~2.5–3.5 ppm .
  • High-resolution mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
  • Fourier-transform infrared spectroscopy (FTIR) : To identify sulfonyl S=O stretching bands (~1350–1150 cm⁻¹) .

Q. What safety precautions are critical during handling?

  • Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles due to skin/eye irritation risks .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers (e.g., peroxides) to prevent decomposition .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) optimize this compound’s bioactivity?

  • Density functional theory (DFT) : Calculates electronic properties (e.g., HOMO/LUMO energies) to predict reactivity and stability. For sulfonamide derivatives, electron-withdrawing sulfonyl groups enhance electrophilicity, influencing binding to biological targets .
  • Molecular docking : Screens interactions with receptors (e.g., enzymes or transporters). Piperazine derivatives often target monoamine transporters; docking studies can identify key hydrogen bonds or π-π stacking interactions .

Q. How do structural modifications (e.g., cyclopropane vs. aryl sulfonyl groups) affect biological activity?

Structure-activity relationship (SAR) studies on related compounds show:

  • Sulfonyl groups : Enhance metabolic stability and binding affinity. Cyclopropanesulfonyl may reduce steric hindrance compared to bulkier aryl sulfonyl groups .
  • Isopropyl substituents : Increase lipophilicity, improving blood-brain barrier penetration in CNS-targeted agents .
  • Example: In dopamine transporter ligands, alkyl chain length between the piperazine and aromatic groups significantly impacts selectivity .

Q. How can contradictory bioactivity data across studies be resolved?

  • Dose-response validation : Replicate assays under standardized conditions (e.g., fixed ATP concentrations in kinase assays) .
  • Metabolite screening : Use LC-MS to identify degradation products or active metabolites that may influence results .
  • Crystallography : Resolve crystal structures (e.g., X-ray diffraction) to confirm binding modes and rule out off-target effects .

Q. What stability challenges arise under experimental conditions, and how are they mitigated?

  • Hydrolysis : Sulfonamides are prone to hydrolysis in acidic/basic conditions. Stability tests in buffers (pH 1–9) with LC-MS monitoring are recommended .
  • Photodegradation : Store solutions in amber vials to prevent UV-induced decomposition .
  • Thermal stability : TGA/DSC analysis can identify decomposition temperatures and guide storage conditions .

Q. What purification strategies are effective for isolating high-purity batches?

  • Flash chromatography : Use silica gel with gradient elution (e.g., ethyl acetate/hexane) for intermediates .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for final products. XRPD confirms crystalline purity .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve closely related impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.